molecular formula C12H11N3O2 B8457334 Methyl 2-(2-pyridylamino)isonicotinate

Methyl 2-(2-pyridylamino)isonicotinate

Cat. No.: B8457334
M. Wt: 229.23 g/mol
InChI Key: RZOADOADKIHZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-pyridylamino)isonicotinate is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 2-(pyridin-2-ylamino)pyridine-4-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)9-5-7-14-11(8-9)15-10-4-2-3-6-13-10/h2-8H,1H3,(H,13,14,15)

InChI Key

RZOADOADKIHZFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)NC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 2-chloroisonicotinate (1.00 g, 5.83 mmol), 2-aminopyridine (658 mg, 6.99 mmol), tris(dibenzylideneacetone)dipalladium(0) (107 mg, 0.17 mmol), dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (139 mg, 0.29 mmol) and tripotassium phosphate (3.09 g, 14.6 mmol) in toluene (30 mL) was heated under reflux under an argon atmosphere overnight. After cooling, the reaction mixture was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate=9/1-2/3) and recrystallized from hexane/ethyl acetate to give the title compound (866 mg, yield 65%) as colorless crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
107 mg
Type
catalyst
Reaction Step One
Quantity
139 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

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